4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-17-9-7-14(8-10-17)19(24)23-20-22-18(12-25-20)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICNKASRSFRMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
Medicinal Chemistry
4-Bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is primarily studied for its potential as an antimicrobial and anticancer agent . Its structural components allow it to interact with various biological targets.
-
Antimicrobial Activity
- The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : A study demonstrated significant inhibition of Staphylococcus aureus and moderate activity against Escherichia coli.
- Data Table :
The mechanism involves disruption of bacterial lipid biosynthesis.Microorganism Tested Results Staphylococcus aureus Significant inhibition Escherichia coli Moderate activity Candida albicans Effective antifungal properties -
Anticancer Activity
- The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Case Study : In tests against estrogen receptor-positive human breast adenocarcinoma (MCF7), an IC₅₀ value of 1.98 µM was observed.
- Data Table :
Molecular docking studies suggest that the compound interacts with receptors involved in cell growth, leading to apoptosis.Cell Line Tested IC₅₀ Value (µM) Remarks MCF7 1.98 ± 1.22 Significant cytotoxicity HeLa 1.61 ± 1.92 Effective against cervical cancer cells
Biochemistry
The interaction of 4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide with biomolecules is crucial for understanding its pharmacological properties. Studies have indicated that it binds to human serum albumin through hydrophobic interactions, which may influence its pharmacokinetics and therapeutic efficacy.
Industrial Applications
In addition to its biological applications, this compound is utilized in the development of new materials and chemical processes within industrial settings. Its unique structure allows it to serve as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical properties of the target compound with similar derivatives:
Key Observations :
- Bromine Positioning : The target compound’s 4-bromo substitution contrasts with analogs like 2D291 (2-bromo-5-methylphenyl), which may alter steric and electronic properties .
- Spectral Gaps : While analogs like 4d and 2D291 have reported NMR or bioassay data, the target compound lacks explicit spectral or melting point information in the provided evidence.
Biological Activity
4-Bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazole ring , a naphthalene moiety , and a bromobenzamide group , contributing to its unique chemical properties. The structural formula can be summarized as follows:
- Molecular Formula : C₁₆H₁₂BrN₂OS
- Molecular Weight : 364.25 g/mol
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of 4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide. The thiazole ring is known for its effectiveness against various bacterial strains, exhibiting both Gram-positive and Gram-negative activity.
The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis, leading to cell death.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7).
| Study | Cell Line Tested | IC₅₀ Value (µM) | Remarks |
|---|---|---|---|
| MCF7 | 1.98 ± 1.22 | Significant cytotoxicity observed | |
| HeLa | 1.61 ± 1.92 | Effective against cervical cancer cells |
Molecular docking studies suggest that the compound interacts with specific receptors involved in cell proliferation and survival, potentially inhibiting cancer cell growth through apoptosis.
The biological activity of 4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazole moiety may inhibit enzymes critical for microbial growth and cancer cell metabolism.
- Receptor Binding : The compound shows affinity for certain receptors, which may lead to altered signaling pathways related to cell growth and apoptosis.
- Hydrophobic Interactions : Studies indicate that hydrophobic interactions play a significant role in its binding affinity with proteins like human serum albumin (HSA), affecting its pharmacokinetics and therapeutic efficacy .
Case Studies
Recent research has highlighted the pharmacological potential of this compound through various case studies:
- Pharmacokinetic Studies : Research utilizing multi-spectroscopic techniques demonstrated that the compound binds effectively to HSA, suggesting favorable pharmacokinetic properties for therapeutic applications .
- Structure-Activity Relationship (SAR) : SAR analyses have revealed that modifications on the naphthalene and thiazole rings significantly affect biological activity, guiding further drug design efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
